molecular formula C12H11NO2S B2842803 Methyl 2-amino-5-(thiophen-2-yl)benzoate CAS No. 926254-39-9

Methyl 2-amino-5-(thiophen-2-yl)benzoate

Cat. No.: B2842803
CAS No.: 926254-39-9
M. Wt: 233.29
InChI Key: PNNRKISKHNTAHL-UHFFFAOYSA-N
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Description

Contextualization within Amino Benzoate (B1203000) and Thiophene (B33073) Chemistry

To appreciate the role of Methyl 2-amino-5-(thiophen-2-yl)benzoate, it is essential to understand the chemical contexts of its constituent parts: the amino benzoate group and the thiophene ring.

Amino Benzoate Chemistry: Amino benzoates are derivatives of aminobenzoic acid. Para-aminobenzoic acid (PABA), also known as 4-aminobenzoic acid, is a well-known example that serves as a crucial intermediate in the chemical industry for the synthesis of folate, a vital vitamin for DNA synthesis and replication. nih.gov The structural versatility of PABA, allowing for substitutions at both the amino and carboxyl groups, makes it a common building block for creating a wide array of new molecules with potential medical uses. nih.gov Derivatives of aminobenzoic acids have been extensively studied and have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, anti-inflammatory, and antioxidant properties. researchgate.netscholarsresearchlibrary.com This established utility underscores the importance of the amino benzoate portion of this compound as a foundation for biologically active compounds.

Thiophene Chemistry: Thiophene is a five-membered, sulfur-containing heterocyclic compound that is considered a privileged pharmacophore in medicinal chemistry due to its diverse biological properties. nih.gov The thiophene ring is a common feature in many pharmaceuticals and is ranked highly in FDA-approved small drug molecules. nih.gov Its derivatives are known to exhibit a wide range of pharmacological activities, including antipsychotic, antifungal, antimicrobial, antioxidant, anticancer, and anti-inflammatory effects. encyclopedia.pub Well-known drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine contain a thiophene moiety. encyclopedia.pub Beyond pharmaceuticals, thiophene derivatives are also utilized as corrosion inhibitors and in the development of organic electronics like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov The presence of the thiophene ring in this compound, therefore, introduces a component with proven significance in both medicine and materials science. nih.govnih.gov

Significance of the this compound Scaffold in Contemporary Chemical Science

The scaffold of this compound, which integrates the key features of both amino benzoates and thiophenes, represents a valuable platform for modern chemical research. This scaffold serves as an important intermediate for the synthesis of more elaborate molecules designed for specific functions.

The primary significance of this compound lies in its potential as a starting material. The amino group and the methyl ester on the benzoate ring are reactive sites that can be readily modified through various organic reactions. For instance, the amino group can participate in amide bond formation, while the ester can be hydrolyzed or converted to other functional groups. These transformations allow for the construction of larger, more complex molecular architectures.

In medicinal chemistry, the this compound scaffold can be used to synthesize novel heterocyclic systems. The combination of the electron-rich thiophene ring and the versatile amino benzoate structure provides a framework that can be elaborated to target a variety of biological receptors and enzymes. Researchers can leverage this scaffold to develop new drug candidates with potentially improved efficacy and novel mechanisms of action. The inherent biological potential of both thiophenes and amino benzoates suggests that derivatives of this hybrid scaffold are promising candidates for screening against a range of diseases. researchgate.netencyclopedia.pub

In the field of materials science, the aromatic and heterocyclic nature of the this compound scaffold makes it an interesting building block for creating new organic materials. The thiophene unit is known for its electronic properties, and by incorporating this scaffold into larger polymeric or supramolecular structures, it may be possible to develop materials with tailored optical or electronic characteristics for applications in sensors, organic electronics, and photovoltaics.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number329495-21-6
Molecular FormulaC12H11NO2S
Molecular Weight233.29 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-5-thiophen-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-15-12(14)9-7-8(4-5-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNRKISKHNTAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Strategies for Methyl 2 Amino 5 Thiophen 2 Yl Benzoate and Its Structural Analogs

Pioneering Synthetic Routes for the Core Methyl 2-amino-5-(thiophen-2-yl)benzoate Structure

The construction of the biaryl linkage between the aminobenzoate and thiophene (B33073) rings is the central challenge in synthesizing the core structure. Methodologies have evolved to include powerful transition-metal-catalyzed cross-coupling reactions, photochemical innovations, and classical multi-step cyclocondensation strategies.

Coupling Reactions and Precursor Transformations

Transition metal-catalyzed cross-coupling reactions are the most prominent and efficient methods for synthesizing the this compound core. The Suzuki-Miyaura and Stille coupling reactions are particularly well-suited for this purpose, offering high yields and excellent functional group tolerance. nih.govuwindsor.caresearchgate.net

The general approach involves the coupling of two key precursors: a substituted methyl aminobenzoate and a functionalized thiophene. A common strategy employs Methyl 2-amino-5-bromobenzoate as one coupling partner and thiophene-2-boronic acid (for Suzuki coupling) or a 2-(tributylstannyl)thiophene (B31521) (for Stille coupling) as the other.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a preferred method due to the commercial availability and relative stability of boronic acids. The reaction typically involves a palladium(0) catalyst, such as Pd(PPh₃)₄, a base (e.g., K₃PO₄ or Na₂CO₃), and a suitable solvent system like 1,4-dioxane/water. nih.govresearchgate.net The regioselective nature of the Suzuki reaction ensures the specific formation of the C5-C2' bond between the benzoate (B1203000) and thiophene rings, respectively. nih.gov

Stille Coupling: The Stille reaction offers an alternative, coupling an organostannane with an organic halide. uwindsor.canih.gov This method is known for its tolerance to a wide array of functional groups. uwindsor.ca The synthesis of the target molecule via this route would involve reacting Methyl 2-amino-5-bromobenzoate with 2-(tributylstannyl)thiophene in the presence of a palladium catalyst. nih.govrsc.orgrsc.org Advances in catalyst systems, such as those using biarylphosphine ligands, have expanded the scope of Stille couplings to include less reactive electrophiles. nih.gov

The table below summarizes typical conditions for these coupling reactions.

Reaction Catalyst Reagents Base Solvent Typical Yield
Suzuki-Miyaura CouplingPd(PPh₃)₄Thiophene-2-boronic acid, Methyl 2-amino-5-bromobenzoateK₃PO₄1,4-Dioxane/WaterModerate to Excellent
Stille CouplingPd(OAc)₂/XPhos2-(Tributylstannyl)thiophene, Methyl 2-amino-5-bromobenzoateCsFt-BuOHGood to Excellent

Photochemical Synthetic Approaches

While less common than cross-coupling methods for this specific scaffold, photochemical reactions represent an emerging, metal-free strategy for biaryl synthesis. scientificupdate.com One such innovative approach, termed "photosplicing," involves the UV irradiation of precursor molecules designed to undergo traceless cleavage of a sulfur-based linker, resulting in the formation of a C-C bond with the extrusion of gaseous byproducts. scientificupdate.com This method proceeds via an ipso-intramolecular cyclization followed by a retro [3+2] cycloaddition. scientificupdate.com Although not yet specifically documented for this compound, this strategy offers a potential pathway that avoids the use of heavy metals.

Another relevant area of photochemical synthesis involves the study of thiophene-S-oxides. Photoirradiation of substituted thiophene-S-oxides can lead to deoxygenation to form thiophenes or rearrangement to produce furans, indicating the photoreactivity of the thiophene ring which could potentially be harnessed in novel synthetic designs. mdpi.org Furthermore, electrocyclization reactions triggered by ultraviolet light have been used to create complex heterocyclic systems, demonstrating the power of photochemistry in ring-forming reactions. nih.gov

Multi-Step Cyclocondensation Strategies

Cyclocondensation reactions provide a classical yet powerful approach to building heterocyclic systems. While a single cyclocondensation step to form the final product is unlikely, multi-step strategies can construct parts of the molecule or related, more complex analogs like thienoquinolines. researchgate.netbohrium.com

One conceptual pathway could involve the construction of the thiophene ring onto a pre-existing benzene (B151609) derivative. The Gewald aminothiophene synthesis, for example, involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base. More advanced methods utilize the cyclization of functionalized alkynes. mdpi.com For instance, an appropriately substituted benzene precursor could undergo a series of reactions to introduce a side chain that is then cyclized to form the thiophene ring.

Alternatively, the 2-aminobenzoate (B8764639) core can be a starting point for building fused heterocyclic systems. For example, thieno[2,3-b]quinolines can be synthesized from 2-aminobenzoate derivatives through reactions that form a fused quinoline (B57606) ring onto a thiophene precursor. researchgate.netbohrium.com These strategies, involving reactions like Friedländer annulation or other condensation/cyclization cascades, highlight the utility of the aminobenzoate moiety as a versatile building block for complex heterocyclic structures. researchgate.net

Methodologies for Diverse Structural Analogs of this compound

The generation of structural analogs is essential for structure-activity relationship (SAR) studies. The core structure of this compound offers three primary sites for modification: the amino group, the ester moiety, and the thiophene ring.

Derivatization at the Amino and Ester Moieties

The nucleophilic amino group and the electrophilic ester group are readily amenable to a wide range of chemical transformations.

Amino Group Derivatization: The primary amine can be functionalized through standard N-alkylation and N-acylation reactions. researchgate.net

N-Acylation: Reaction with various acyl chlorides or anhydrides in the presence of a base (e.g., pyridine, triethylamine) yields the corresponding amides. This is a common method for introducing a diverse range of substituents. core.ac.uk

N-Alkylation: Direct alkylation with alkyl halides can be achieved, though over-alkylation can be a challenge. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., NaBH₃CN), provides a more controlled method for synthesizing secondary and tertiary amines.

Ester Moiety Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a versatile intermediate for further derivatization.

Hydrolysis: Saponification using a base like sodium hydroxide (B78521) in a methanol (B129727)/water mixture, followed by acidic workup, readily converts the methyl ester to the carboxylic acid. researcher.lifechemspider.com

Amide Formation: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., DCC, EDC) to form a library of amide analogs.

Transesterification: While less direct, the carboxylic acid can be converted to an acid chloride (using SOCl₂ or (COCl)₂) and then reacted with different alcohols to produce other esters.

The table below outlines common derivatization reactions.

Functional Group Reaction Type Reagents Product
Amino (-NH₂)AcylationAcetyl chloride, PyridineN-acetyl derivative (Amide)
Amino (-NH₂)Reductive AminationBenzaldehyde, NaBH₃CNN-benzyl derivative (Secondary Amine)
Ester (-COOCH₃)HydrolysisNaOH, H₂O/MeOH; then HClCarboxylic Acid
Carboxylic Acid (-COOH)AmidationBenzylamine, EDCN-benzylamide

Thiophene Ring Modifications

The thiophene ring is susceptible to electrophilic substitution and modern C-H functionalization reactions, allowing for the introduction of substituents at its available positions (C3', C4', C5'). researchgate.net

Electrophilic Aromatic Substitution: Thiophene is more reactive than benzene towards electrophiles, with substitution generally favoring the C5' (α) position, which is already occupied in the parent molecule, and the C3' and C4' (β) positions. rsc.orgmatanginicollege.ac.in Halogenation is a common modification. For instance, bromination using N-bromosuccinimide (NBS) can introduce a bromine atom onto the thiophene ring, which can then serve as a handle for further cross-coupling reactions to create more complex analogs. nih.gov

Direct C-H Functionalization/Arylation: Palladium-catalyzed direct C-H arylation has become a powerful tool for modifying heteroarenes. rsc.orgnih.govresearchgate.net This methodology allows for the coupling of aryl halides directly with the C-H bonds of the thiophene ring, bypassing the need to pre-functionalize the thiophene with a boronic acid or stannane. rsc.org This strategy can be used to introduce additional aryl or heteroaryl groups onto the thiophene ring, creating extended π-conjugated systems. rsc.org The regioselectivity of these reactions can often be controlled by the choice of catalyst and directing groups. nih.gov

These derivatization strategies provide a comprehensive toolkit for generating a diverse library of analogs based on the this compound scaffold, enabling detailed exploration of its chemical and biological properties.

Benzoate Ring Substitutions

The functionalization of the benzoate ring is a critical aspect in the synthesis of structural analogs of this compound, allowing for the modulation of its chemical and biological properties. Synthetic strategies typically involve either the use of pre-substituted starting materials or the direct functionalization of the aromatic core at a later stage.

The synthesis of various methyl benzoate compounds can be achieved by reacting different substituted benzoic acids with methanol using an acidic catalyst. researchgate.net For instance, the synthesis of Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate, an intermediate for benzothiazine synthesis, starts from methyl-2-amino-5-bromobenzoate, demonstrating the use of a halogenated precursor to build a more complex molecule. nih.gov This highlights a common approach where a substituted methyl aminobenzoate serves as the foundational block. The presence of substituents like halogens (e.g., bromine) on the benzoate ring provides a chemical handle for further modifications, including cross-coupling reactions to introduce additional diversity.

The choice of starting material is paramount. Syntheses often commence with commercially available, substituted methyl anthranilate derivatives. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly influence the reactivity of the benzoate ring in subsequent reactions, such as palladium-catalyzed cross-coupling. nih.gov For example, electron-withdrawing groups can alter the regioselectivity of C-H activation processes, while both electron-donating and electron-withdrawing groups are generally well-tolerated in many modern coupling protocols. nih.govnih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The efficient synthesis of this compound relies heavily on the development of advanced catalytic systems and the meticulous optimization of reaction conditions. Transition metal catalysis, in particular, offers powerful tools for the construction of the key aryl-heteroaryl C-C bond.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the synthesis of biaryl and aryl-heteroaryl compounds, including this compound. semanticscholar.org This reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, mediated by a palladium catalyst. nih.gov For the synthesis of the target molecule, this typically involves coupling a derivative of methyl 2-aminobenzoate (e.g., methyl 2-amino-5-bromobenzoate) with a thiophene boronic acid or ester.

The success of the Suzuki-Miyaura coupling is highly dependent on the catalytic system, which includes the palladium source, the ligand, the base, and the solvent. researchgate.net Palladium sources like Pd(PPh₃)₄ and Pd₂(dba)₃ are common, while modern systems often use pre-catalysts like CataXCium A Pd G3, which has proven effective for couplings on unprotected ortho-bromoanilines. nih.gov Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle; bulky, electron-rich phosphine (B1218219) ligands are frequently employed. researchgate.net

The reaction conditions are mild, and the reagents are often tolerant of various functional groups, which is a significant advantage. semanticscholar.orgnih.gov The synthesis of 2-(bromomethyl)-5-aryl-thiophenes via Suzuki coupling, for example, proceeds with Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system at 90°C. nih.gov Such protocols demonstrate high functional group tolerance and are applicable to a wide range of substrates, including those with unprotected amine groups. nih.gov This robustness allows for the efficient synthesis of diverse libraries of thiophene-substituted aromatic compounds. mdpi.com

Cascade reactions, where a single synthetic operation triggers the formation of multiple chemical bonds, offer an elegant and efficient approach to complex molecules from simple precursors. nih.gov In the context of synthesizing heterocyclic systems related to the target compound, organic base-catalyzed or metal-free cascade reactions are of increasing interest due to their cost-effectiveness and reduced environmental impact. organic-chemistry.org

For instance, the synthesis of 2-aminobenzothiazoles has been achieved through an iodine-catalyzed and oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. organic-chemistry.org This process involves the in-situ formation of a benzothiourea intermediate, which then undergoes an intramolecular cross-dehydrogenative coupling. organic-chemistry.org While not a direct synthesis of this compound, this methodology illustrates the potential of cascade reactions to construct complex aromatic systems. Adapting such a strategy could potentially involve a cascade sequence where an appropriately substituted precursor undergoes cyclization and aromatization steps catalyzed by an organic base or a mild catalyst system. The development of organocatalytic cascade reactions often focuses on creating privileged structures, which are molecular scaffolds with known biological activities. mdpi.com

Controlling chemo- and regioselectivity is crucial in the synthesis of this compound to ensure the desired isomer is formed. The molecule possesses multiple potential reaction sites: the C-H bonds on both the thiophene and benzoate rings, the amino group, and the ester group.

In palladium-catalyzed cross-coupling reactions, regioselectivity is dictated by the placement of the halide and boron functionalities. For a Suzuki-Miyaura reaction between methyl 2-amino-5-bromobenzoate and thiophene-2-boronic acid, the coupling will selectively occur at the C5 position of the benzoate ring. nih.gov

When considering C-H activation strategies, directing groups become essential for controlling regioselectivity. Palladium-catalyzed direct arylation of thiophene derivatives often occurs preferentially at the C2 or C5 positions due to their higher reactivity. researchgate.net The presence of an ester substituent at C2 can serve as a blocking group, preventing reaction at that site. researchgate.net Similarly, in palladium-catalyzed C-H activation/oxygenation reactions on substituted aryl systems, the regioselectivity is governed by the directing group and the electronic nature of other substituents on the ring. nih.gov For the synthesis of the target molecule, a strategy would need to selectively activate a C-H bond at the C5 position of the methyl 2-aminobenzoate precursor and the C2 position of thiophene.

Chemoselectivity is also a key consideration. For example, in cross-coupling reactions involving unprotected anilines, it is important to avoid competitive N-arylation. Modern catalyst systems have shown high chemoselectivity, favoring C-C bond formation without requiring protection of the amino group. nih.govresearchgate.net

Metal-catalyzed amidation and condensation reactions represent alternative or complementary routes for constructing the core structure of this compound and its analogs. utexas.edu

Metal-catalyzed amidation can be a powerful method for forming C-N bonds. nsf.gov While the target molecule contains an amine, synthetic routes may proceed through an amide intermediate. Palladium and nickel N-heterocyclic carbene (NHC) catalyst systems have been identified as effective for the amidation of aryl esters. nsf.gov Such a reaction could be envisioned in a convergent synthesis where a thiophene-containing amine is coupled with a substituted benzoate ester. Transition metals like iron and manganese have also been used to catalyze the reductive amidation of esters with nitroarenes, providing a pathway to amide products from readily available starting materials. nsf.govmdpi.com

Condensation reactions are fundamental for building heterocyclic rings. The synthesis of 2-substituted benzothiazoles, for example, often involves the condensation of 2-aminothiophenols with carbonyl compounds. mdpi.comresearchgate.net While the target molecule contains a pre-formed thiophene ring, metal-catalyzed condensation strategies could be employed to construct the thiophene ring itself onto a functionalized benzene precursor. For instance, palladium-catalyzed reactions are used in the synthesis of various benzodiazepine (B76468) derivatives through intramolecular amidation or condensation processes. mdpi.com These strategies highlight the versatility of metal catalysts in facilitating ring-closing and condensation reactions to build complex molecular architectures. mdpi.comrsc.org

Compound Index

Comprehensive Spectroscopic and Structural Elucidation of Methyl 2 Amino 5 Thiophen 2 Yl Benzoate

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination

Electron Ionization Mass Spectrometry (EIMS)

Further investigation into proprietary chemical databases or newly published scientific literature may be required to obtain the necessary data for this specific compound.

X-ray Crystallography for Solid-State Structural Analysis

While a specific single-crystal X-ray diffraction study for Methyl 2-amino-5-(thiophen-2-yl)benzoate is not prominently available in the reviewed literature, the solid-state structure and molecular conformation can be inferred by examining crystallographic data of closely related compounds, such as methyl 2-aminobenzoate (B8764639) derivatives and molecules containing linked aromatic and thiophene (B33073) rings.

Determination of Crystal Structure and Molecular Conformation

The molecular structure of this compound consists of a central benzene (B151609) ring substituted with an amino group, a methyl ester (benzoate) group, and a thiophene ring. Based on analyses of analogous structures, the molecule is expected to be largely planar. For instance, in derivatives like methyl 2-amino-5-bromobenzoate and methyl 2-amino-5-chlorobenzoate, the non-hydrogen atoms of the substituted benzene ring lie nearly in the same plane. mdpi.comresearchgate.net The dihedral angle between the plane of the benzene ring and the methyl ester group in these analogs is typically small, suggesting a conformation that maximizes conjugation. researchgate.net

In compounds featuring both a thiophene and a benzene ring, the dihedral angle between the two rings is a critical parameter. Studies on similar structures show this angle can vary. For example, in (E)-2-(2-{5-[(2-acetoxyethyl)(methyl)amino]thiophen-2-yl}vinyl)-3-methylbenzothiazolium iodide monohydrate, the thiophene ring and the benzothiazolium ring system are nearly coplanar, with a very small dihedral angle of 1.16 (18)°. nih.gov This planarity is often favored as it facilitates π-electron delocalization across the molecular backbone. It is therefore highly probable that this compound adopts a conformation where the benzene and thiophene rings are nearly coplanar to maximize electronic conjugation between the two aromatic systems.

The conformation is also stabilized by an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen of the ester group, which is a common feature in 2-aminobenzoate derivatives. mdpi.comresearchgate.net This interaction leads to the formation of a stable six-membered ring, denoted as an S(6) ring motif. researchgate.net

Table 1: Expected Crystallographic Parameters for this compound (Inferred from Analogs)

Parameter Expected Value/Characteristic Rationale based on Analogous Compounds
Crystal System Monoclinic or Triclinic Common crystal systems for similar organic molecules. nih.gov
Space Group P2₁/c or P-1 Frequently observed space groups for centrosymmetric and non-centrosymmetric packing. nih.gov
Molecular Conformation Largely planar To maximize π-conjugation between the benzene and thiophene rings. nih.gov
Dihedral Angle (Benzene-Thiophene) Small (< 10°) Promotes electronic delocalization. nih.gov

| Intramolecular H-Bond | N-H···O=C | Formation of a stable S(6) ring is characteristic of 2-aminobenzoates. mdpi.comresearchgate.net |

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of this compound would be governed by a combination of intermolecular and intramolecular forces, creating a stable three-dimensional supramolecular architecture.

Intermolecular Interactions:

Hydrogen Bonding: The amino group, having a second hydrogen atom not involved in the intramolecular bond, can act as a donor for intermolecular hydrogen bonds. The carbonyl oxygen of the ester group or the sulfur atom of the thiophene ring in a neighboring molecule could act as acceptors. In related crystal structures, intermolecular N-H···O interactions are common, often linking molecules into chains or dimers. mdpi.comresearchgate.net

π-π Stacking: The planar, electron-rich aromatic systems of the benzene and thiophene rings are expected to facilitate π-π stacking interactions. These interactions would likely occur between parallel rings of adjacent molecules, with centroid-to-centroid distances typically in the range of 3.6 to 3.9 Å. nih.gov Such stacking is a key stabilizing force in the crystal packing of many aromatic compounds.

Table 2: Summary of Expected Molecular Interactions in Solid-State this compound

Interaction Type Donor Acceptor Nature Expected Role in Crystal Packing
Intramolecular Hydrogen Bond N-H (amino) O=C (ester) Strong Stabilizes molecular conformation, forms S(6) ring. mdpi.comresearchgate.net
Intermolecular Hydrogen Bond N-H (amino) O=C (ester of another molecule) Moderate Links molecules into chains or dimers. mdpi.comresearchgate.net
π-π Stacking Benzene/Thiophene Ring Benzene/Thiophene Ring Moderate Stabilizes packing through parallel ring stacking. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule. While specific experimental spectra for this compound are not detailed in the available literature, the characteristic absorption bands can be predicted based on the known frequencies for its constituent functional groups.

The key functional groups are the amino group (-NH₂), the methyl ester group (-COOCH₃), the substituted benzene ring, and the thiophene ring.

Amino (-NH₂) Group: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹. The N-H bending (scissoring) vibration is expected around 1590-1650 cm⁻¹.

Ester (-COOCH₃) Group: A strong, characteristic C=O stretching band is expected between 1680-1730 cm⁻¹. The C-O stretching vibrations will appear as two distinct bands in the 1000-1300 cm⁻¹ region.

Aromatic Rings (Benzene and Thiophene): Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. libretexts.org C=C in-ring stretching vibrations appear in the 1400-1600 cm⁻¹ region. Out-of-plane (oop) C-H bending vibrations are found in the 675-900 cm⁻¹ range and are indicative of the substitution pattern.

Thiophene Ring: The thiophene ring will also contribute a C-S stretching vibration, typically found in the 600-800 cm⁻¹ region. mdpi.com

Methyl (-CH₃) Group: Aliphatic C-H stretching bands from the methyl ester will be present in the 2850-3000 cm⁻¹ region. libretexts.org

Table 3: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹) for this compound

Vibrational Mode Functional Group Expected Wavenumber Range (cm⁻¹) Expected Intensity (IR)
N-H Stretching Amino (-NH₂) 3300 - 3500 Medium
Aromatic C-H Stretching Benzene, Thiophene 3000 - 3100 Medium-Weak
Aliphatic C-H Stretching Methyl (-CH₃) 2850 - 3000 Medium-Weak
C=O Stretching Ester (-COOCH₃) 1680 - 1730 Strong
N-H Bending Amino (-NH₂) 1590 - 1650 Medium
C=C Stretching Benzene, Thiophene 1400 - 1600 Medium-Strong
C-O Stretching Ester (-COOCH₃) 1000 - 1300 Strong
C-S Stretching Thiophene 600 - 800 Medium-Weak

| C-H Out-of-Plane Bending | Benzene, Thiophene | 675 - 900 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to investigate the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions due to the extensive conjugated system formed by the benzene and thiophene rings.

The presence of the amino group (-NH₂) as an auxochrome (electron-donating group) and the methyl ester group (-COOCH₃) as a chromophore will significantly influence the absorption maxima (λ_max). The extended conjugation between the phenyl and thiophenyl moieties is expected to cause a bathochromic (red) shift in the absorption bands compared to the individual benzene and thiophene chromophores.

Studies on similar aromatic and heterocyclic compounds show strong absorption bands in the UV region. biointerfaceresearch.com For instance, benzothiophene, a related fused-ring system, shows significantly stronger absorption at longer wavelengths compared to benzene or thiophene alone. researchgate.net The electronic spectrum of this compound would likely feature multiple strong absorption bands in the 250-400 nm range, corresponding to π → π* transitions of the conjugated aromatic system. The exact position and intensity of these bands would be sensitive to solvent polarity. biointerfaceresearch.com

Table 4: Expected Electronic Transitions and UV-Vis Absorption Data for this compound

Transition Type Chromophore Expected λ_max Range (nm)
π → π * Phenyl-Thiophene Conjugated System 250 - 400

| n → π * | Carbonyl (C=O) | Weak, may be obscured by stronger π → π* bands |

Computational Chemistry and Theoretical Studies on Methyl 2 Amino 5 Thiophen 2 Yl Benzoate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. It allows for the calculation of various molecular properties that are key to understanding chemical behavior and reactivity.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For Methyl 2-amino-5-(thiophen-2-yl)benzoate, this analysis predicts its most likely conformation and provides data on bond lengths, bond angles, and dihedral angles.

Based on studies of analogous compounds, the optimized structure of this compound is expected to be largely planar. This planarity arises from the conjugated π-electron systems of the benzene (B151609) and thiophene (B33073) rings. A critical structural feature anticipated for this molecule is the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group (-NH₂) and the carbonyl oxygen atom of the ester group (-COOCH₃). This interaction typically forms a stable, six-membered pseudo-ring known as an S(6) motif, a feature commonly observed in related ortho-aminobenzoate structures. researchgate.net In a similar molecule, methyl 2-amino-5-bromobenzoate, this intramolecular N—H⋯O hydrogen bond helps to stabilize the molecular conformation. researchgate.net The dihedral angle between the aromatic ring and the methyl acetate (B1210297) group in this analog is minimal, at 5.73 (12)°, indicating a high degree of coplanarity. researchgate.net DFT calculations would precisely determine these parameters for this compound, confirming the planarity and the presence of the stabilizing hydrogen bond.

ParameterDescriptionExpected Finding for this compound
Molecular Geometry The lowest-energy 3D arrangement of atoms.A nearly planar structure due to π-conjugation across the benzene and thiophene rings.
Intramolecular Bonds Stabilizing interactions within the molecule.A strong N—H⋯O hydrogen bond forming an S(6) ring motif between the amine and ester groups. researchgate.net
Dihedral Angles The rotational orientation between molecular fragments.A small dihedral angle between the plane of the benzene ring and the methyl ester group, indicating coplanarity. researchgate.net
Bond Lengths The distance between the nuclei of two bonded atoms.Values consistent with conjugated aromatic systems, as calculated by DFT. mdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for predicting molecular stability and reactivity. mdpi.com

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

A small energy gap suggests the molecule is more reactive, more easily polarized, and is considered a "soft" molecule. mdpi.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily over the electron-rich regions, such as the amino group and the thiophene ring, reflecting its electron-donating capacity. Conversely, the LUMO is likely distributed over the electron-withdrawing methyl benzoate (B1203000) portion of the molecule. DFT calculations provide precise energy values for these orbitals and map their spatial distribution.

ParameterDefinitionSignificance
E_HOMO Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor.
E_LUMO Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor.
ΔE (Energy Gap) The energy difference between E_LUMO and E_HOMO.An indicator of chemical reactivity and stability. A smaller gap signifies higher reactivity. researchgate.net

Illustrative data for a related thiophene derivative:

Molecule E_HOMO (eV) E_LUMO (eV) ΔE (eV)

(Note: Data is for (E)-phenyl(4-phenyl-1-(thiophen-2-ylmethyleneamino)-2-thioxo-1,2-dihydropyrimidin-5-yl)methanone to illustrate typical values). researchgate.net

From the HOMO and LUMO energy values, a set of global chemical reactivity descriptors can be calculated. These parameters, derived from conceptual DFT, quantify the reactive nature of a molecule. mdpi.com

Ionization Potential (I) : The energy required to remove an electron. (I ≈ -E_HOMO)

Electron Affinity (A) : The energy released when an electron is added. (A ≈ -E_LUMO)

Chemical Hardness (η) : Measures resistance to change in electron distribution. (η = (I - A) / 2). Hard molecules have a large energy gap. mdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating how easily the electron cloud is polarized. (S = 1 / 2η)

Electronegativity (χ) : The power of an atom to attract electrons to itself. (χ = (I + A) / 2)

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons from the environment. (ω = μ² / 2η, where μ is the chemical potential, μ ≈ -χ).

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions.

DescriptorFormulaChemical Interpretation
Ionization Potential (I)I ≈ -E_HOMOEnergy needed to remove an electron.
Electron Affinity (A)A ≈ -E_LUMOEnergy released upon gaining an electron.
Chemical Hardness (η)η = (E_LUMO - E_HOMO) / 2Resistance to deformation of the electron cloud; related to stability.
Electrophilicity Index (ω)ω = (E_HOMO + E_LUMO)² / (8 * (E_LUMO - E_HOMO))Capacity of a species to accept electrons; a measure of electrophilic character.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different potential values. nih.gov This map is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attack. researchgate.net

The standard color scheme is:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas. These are favorable sites for electrophilic attack and for forming hydrogen bonds.

Blue : Regions of most positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack.

Green : Regions of near-zero potential (neutral).

For this compound, the MEP map would likely show strong negative potential (red/yellow) around the carbonyl oxygen of the ester group, the nitrogen atom of the amino group, and the sulfur atom of the thiophene ring due to the presence of lone pairs of electrons. These sites represent the primary centers for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would be concentrated around the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mendeley.com This technique is fundamental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action. amazonaws.com

The primary goals of molecular docking are to predict the binding conformation (or "pose") of the ligand in the active site of a protein and to estimate the strength of the interaction, known as the binding affinity. mendeley.com

Binding Mode : This refers to the specific three-dimensional orientation of the ligand within the receptor's binding pocket. The simulation identifies key interactions, such as hydrogen bonds, hydrophobic contacts, π-π stacking, and electrostatic interactions, between the ligand and the amino acid residues of the protein.

Binding Affinity : This is typically expressed as a docking score, often in units of kcal/mol. A more negative score generally indicates a more favorable and stronger binding interaction between the ligand and the protein. scielo.br

Docking studies on thiophene-containing compounds have shown their ability to fit into the active sites of various enzymes. For instance, in a study of derivatives targeting carbonic anhydrase II, compounds with favorable binding scores of -8.0 to -8.4 kcal/mol were identified, surpassing the reference drug. scielo.br These interactions were stabilized by specific hydrogen bonds and hydrophobic contacts with amino acid residues in the enzyme's active site. scielo.br Similar studies could be performed for this compound against a relevant biological target to predict its binding mode and affinity, guiding further experimental investigation.

ParameterDescriptionExample from a Study on a Thiophene Derivative
Target Protein The biological macromolecule (e.g., enzyme, receptor) of interest.Carbonic Anhydrase II scielo.br
Binding Affinity (Score) A calculated value representing the strength of the ligand-protein interaction.-8.4 kcal/mol scielo.br
Key Interactions The specific non-covalent bonds stabilizing the complex.Hydrogen bonds, hydrophobic interactions scielo.br
Interacting Residues The specific amino acids in the protein's active site that interact with the ligand.His94, His96, His119, Thr199, Thr200 scielo.br

(Note: The example data is for a different thiophene-containing molecule to illustrate the outputs of a molecular docking simulation). scielo.br

Elucidation of Specific Amino Acid Residue Interactions

Computational methods are pivotal in elucidating the specific interactions between small molecules, such as this compound, and amino acid residues within protein binding sites. While direct studies on this specific compound are not extensively documented, research on analogous structures provides significant insights into its potential binding mechanisms.

Studies on methyl benzoate derivatives interacting with transport proteins like bovine serum albumin (BSA) have highlighted the importance of specific amino acid residues in the binding process. nih.gov Spectroscopic and molecular modeling techniques have shown that residues such as tryptophan (Trp), tyrosine (Tyr), and phenylalanine (Phe) are often crucial for these interactions. nih.gov For instance, the binding of methyl benzoate derivatives to BSA can cause quenching of the protein's intrinsic fluorescence, which is primarily governed by its tryptophan residues. nih.gov This suggests a close proximity and specific interaction between the ligand and these aromatic amino acids. nih.gov

Furthermore, computational analyses of benzothiazole (B30560) derivatives binding to lysozyme (B549824) have revealed the predominance of aromatic, hydrophobic, and van der Waals interactions. mdpi.com A key interaction identified was the edge-to-face (T-shaped) π-π stacking between the benzene ring of the ligand and the aromatic ring of a tryptophan residue (TRP108). mdpi.com This type of interaction, along with conventional hydrogen bonds, significantly contributes to the stability of the ligand-protein complex. mdpi.com Given the aromatic nature of both the benzoate and thiophene rings in this compound, it is plausible that similar π-π stacking and hydrophobic interactions with aromatic amino acid residues would be critical for its binding to a protein target. The amino and ester functional groups also provide opportunities for hydrogen bonding with polar amino acid residues.

Computational tools such as molecular docking and residue scanning can be employed to predict these interactions. unipa.it These methods allow for an atomic-level exploration of protein-ligand systems, helping to identify key "hot spot" residues that are the primary drivers for the binding affinity and specificity. unipa.it

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensemble

MD simulations can reveal how a ligand like this compound behaves within a protein's binding pocket over time. nih.gov These simulations can confirm the stability of binding modes predicted by molecular docking and provide insights into the conformational changes in both the ligand and the protein upon binding. nih.gov For example, in studies of other small molecule inhibitors, MD simulations have been used to assess the stability of ligand-protein complexes over nanosecond timescales. nih.gov

The analysis of MD trajectories can provide information on various parameters, including:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position and the protein's structure.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein that may be involved in ligand binding or allosteric regulation.

Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and specific amino acid residues throughout the simulation.

Conformational Ensemble: To explore the different shapes (conformations) the ligand can adopt within the binding site, which is crucial for understanding its activity.

In a study on a knotted protein requiring Mg2+ for its activity, MD simulations were instrumental in identifying the ion's binding pocket and its role in inducing the necessary conformational changes in the active site for catalysis. nih.gov This highlights the ability of MD simulations to unravel complex dynamic processes that are essential for molecular function. For this compound, MD simulations could be used to understand how its thiophene and benzoate rings orient themselves within a binding pocket and how the flexibility of the molecule influences its interactions with surrounding amino acid residues.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of bioactive compounds. Computational approaches play a significant role in elucidating these relationships by correlating the structural features of molecules with their biological activities. While specific computational SAR studies for this compound were not found, research on related heterocyclic compounds demonstrates the utility of these methods.

The primary goal of computational SAR is to identify the chemical groups and structural properties that are critical for a molecule's activity. For instance, in a study of quinoxaline (B1680401) urea (B33335) analogs as inhibitors of IKKβ, SAR studies led to the identification of a novel compound with improved potency and oral bioavailability. nih.gov These studies often involve the synthesis and biological evaluation of a series of analogs, where systematic modifications are made to the parent structure. The resulting data is then analyzed to understand the impact of these changes on activity.

Computational techniques that are commonly used in SAR studies include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that relate the biological activity of a set of compounds to their physicochemical properties or structural descriptors.

Molecular Docking: By predicting the binding mode of a series of analogs within a target protein, docking can help explain why certain structural modifications lead to increased or decreased activity.

Pharmacophore Modeling: This approach identifies the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity.

In the development of 2-amino-5-[(thiomethyl)aryl]thiazoles as Itk inhibitors, SAR studies were crucial in preparing a series of novel compounds to understand their selectivity and cellular activity. nih.gov For this compound, computational SAR studies could explore how modifications to the thiophene or benzoate rings, or the position and nature of substituents, affect its biological target engagement.

Theoretical Spectroscopic Predictions (e.g., Computational NMR)

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, including their Nuclear Magnetic Resonance (NMR) and infrared (IR) spectra. These theoretical predictions can aid in the structural characterization of newly synthesized compounds and provide a deeper understanding of their electronic structure.

While experimental NMR and IR data for this compound can be found in chemical databases, detailed theoretical spectroscopic analyses for this specific molecule are not widely published. However, studies on structurally related compounds demonstrate the methodology and accuracy of such computational predictions.

For example, quantum chemical calculations have been performed on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (B188851) using Density Functional Theory (DFT) to calculate its vibrational frequencies. researchgate.net The computed spectra showed excellent agreement with the experimental spectra. researchgate.net Similarly, theoretical calculations on 3-[(N-methylanilino)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione have been used to predict its proton and carbon-13 NMR chemical shifts, as well as its FT-IR and Raman spectra. researchgate.net

The general procedure for theoretical spectroscopic prediction involves:

Geometry Optimization: The molecule's 3D structure is optimized to find its most stable conformation using methods like DFT.

Frequency and Chemical Shift Calculations: Once the geometry is optimized, calculations are performed to predict the vibrational frequencies (for IR and Raman spectra) and the NMR chemical shifts.

Comparison with Experimental Data: The calculated spectra are then compared with the experimentally obtained spectra to validate the computational model and aid in the assignment of spectral peaks.

For this compound, theoretical calculations could predict its 1H and 13C NMR chemical shifts and its characteristic IR absorption bands, which would be useful for its unambiguous identification and for understanding the influence of its electronic structure on its spectroscopic properties.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest due to their potential applications in photonics and optoelectronics. Computational quantum chemistry provides a powerful means to predict and understand the NLO properties of organic molecules. While specific NLO studies on this compound are scarce, research on related thiophene-containing compounds highlights the potential of this molecule and the methods used for such investigations.

The NLO response of a molecule is related to its ability to alter the properties of light passing through it. Key parameters that are calculated to assess a molecule's NLO properties include:

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field.

First Hyperpolarizability (β): Related to the second-order NLO response.

Second Hyperpolarizability (γ): Related to the third-order NLO response.

Theoretical studies on benzotrithiophene-based compounds have shown that structural modifications, such as extending the π-conjugated system, can significantly enhance the NLO response. nih.gov These studies use quantum chemical calculations to determine the impact of these modifications on the molecule's electronic structure and its NLO properties. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, as a smaller energy gap often correlates with higher polarizability and a larger NLO response. nih.gov

Computational investigations of substituted 2,5-di-(phenylethynyl)thiophenes have also been performed to understand their third-order NLO properties. scispace.com These studies combine theoretical calculations with experimental measurements to establish a clear relationship between molecular structure and NLO activity. scispace.com

Given that this compound possesses a conjugated system with electron-donating (amino) and electron-withdrawing (ester) groups, it has the potential to exhibit NLO properties. Quantum chemical calculations could be employed to predict its hyperpolarizabilities and to guide the design of new derivatives with enhanced NLO responses.

Reaction Mechanism Studies via Quantum Chemical Calculations (e.g., Bond Evolution Theory)

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by providing detailed information about the energies of reactants, products, and transition states. While a specific study on the reaction mechanism of this compound synthesis using these methods was not identified, research on similar heterocyclic systems demonstrates the power of this approach.

For instance, the mechanism for the base-catalyzed intramolecular cyclization of a thiophene-containing aminoacetylenic ketone to form a 1,2-dihydro-3H-pyrrol-3-one has been investigated. researchgate.net Such studies can map out the entire reaction pathway, identifying key intermediates and the energy barriers that must be overcome for the reaction to proceed.

Computational studies of reaction mechanisms often involve:

Locating Transition States: Identifying the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate.

Calculating Activation Energies: The energy difference between the reactants and the transition state, which dictates how fast the reaction will occur.

Analyzing Reaction Pathways: Comparing different possible routes for a reaction to determine the most likely mechanism.

In a study of an enantioselective Brønsted acid-catalyzed ionic hydrogenation of α-alkyl styrenes, computational investigations supported a pathway involving a carbocation intermediate. acs.org These calculations provided a free energy diagram that was consistent with experimental observations. acs.org

For the synthesis of this compound, which is often prepared through cross-coupling reactions, quantum chemical calculations could be used to study the intricate steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. This would provide valuable insights into the role of the catalyst and the factors that influence the reaction's efficiency and selectivity.

Research on Biological Activities and Mechanistic Pathways of Methyl 2 Amino 5 Thiophen 2 Yl Benzoate and Its Analogs in Vitro Focus

In Vitro Antimicrobial and Antifungal Investigations

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Research into the antibacterial properties of thiophene-containing compounds, structurally related to Methyl 2-amino-5-(thiophen-2-yl)benzoate, has revealed notable efficacy, particularly against Gram-positive bacteria. A study focusing on novel thiophene-2-carboxamide derivatives demonstrated that these compounds exhibited a broad range of antibacterial activity. nih.gov

The structure-activity relationship (SAR) studies indicated that the presence of an amino group was favorable for antibacterial potency. nih.gov The inhibitory effects, measured as a percentage of inhibition compared to a standard, underscore the potential of this class of compounds in antibacterial research.

Table 1: In Vitro Antibacterial Activity of Thiophene-2-Carboxamide Analogs

Compound Target Bacterium Type Inhibition (%)
Analog 7b S. aureus Gram-Positive 83.3%
B. subtilis Gram-Positive 82.6%
P. aeruginosa Gram-Negative 86.9%
Analog 3b S. aureus Gram-Positive 70.8%
B. subtilis Gram-Positive 78.3%

Potency against Mycobacterial Species (e.g., Mycobacterium tuberculosis)

The search for novel antitubercular agents has led to the investigation of various heterocyclic scaffolds, including those containing thiophene (B33073) rings. Analogs of this compound have emerged as a promising area of research for activity against Mycobacterium tuberculosis.

A series of 2-amino-thiophene-proline-conjugates were synthesized and evaluated for their in vitro and ex-vivo anti-tubercular activity against the H37Ra strain of Mycobacterium tuberculosis. researchgate.net Several of these conjugates demonstrated activity against both active and dormant strains of the bacterium. Notably, a trifluoroethyl ester analog within this series was identified as the most potent, with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. researchgate.net

In a different study, an amino-benzothiazole scaffold was identified from a whole-cell screen against a recombinant Mycobacterium tuberculosis strain. tbdrugaccelerator.org Exploration of the structure-activity relationship of this series led to the identification of molecules with improved potency and reduced cytotoxicity. The lead compound demonstrated good bactericidal activity against both replicating and non-replicating intracellular M. tuberculosis in murine macrophages. tbdrugaccelerator.org Furthermore, other research has highlighted that various quinoxaline (B1680401) derivatives also show potent antimycobacterial activity, with some exhibiting MIC values as low as 5 µg/mL. mdpi.com These findings collectively suggest that thiophene-related heterocyclic structures are a valuable scaffold for the development of new antitubercular agents.

Table 2: Antimycobacterial Activity of Selected Analog Scaffolds

Compound Class Target Strain Key Finding
2-Amino-thiophene-proline-conjugates M. tuberculosis H37Ra Most potent analog had a MIC of 1 μg/mL. researchgate.net
Amino-benzothiazoles M. tuberculosis Good bactericidal activity against replicating and non-replicating bacteria. tbdrugaccelerator.org

Fungicidal Activity and Spectrum

Thiophene derivatives have demonstrated significant potential as antifungal agents. Research has explored various analogs for their ability to inhibit the growth of pathogenic fungi. A study on a thiophene derivative known as protiofate (B1679740) showed it possesses good inhibitory activity against yeasts and filamentous fungi. nih.gov

More recent investigations into specifically designed thiophene-containing molecules have yielded promising results. A series of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives were synthesized and found to exhibit excellent broad-spectrum antifungal activity. nih.gov Certain compounds from this series displayed very low MIC values against Candida albicans (0.03–0.5 μg/mL) and also showed potent activity against Cryptococcus neoformans and Aspergillus fumigatus (MIC values of 0.25–2 μg/mL). nih.gov

Additionally, the combination of thiophene with other heterocyclic structures, such as in 4-((R-idene)amino)-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-thiols, has been shown to produce compounds with antifungal activity comparable to the standard drug fluconazole. pharmj.org.ua Another study synthesized new 2-amino-5-chlorobenzothiazole (B1265905) derivatives and tested them against Candida glabrata and Aspergillus niger, with some compounds showing good activity. uobaghdad.edu.iq These findings indicate that the thiophene moiety is a key component in the development of new, broad-spectrum antifungal agents. nih.govmdpi.com

Table 3: Antifungal Activity of Benzo[b]thiophene Analogs

Compound Series Fungal Species MIC Range (μg/mL)
2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives Candida albicans 0.03 - 0.5 nih.gov
Cryptococcus neoformans 0.25 - 2 nih.gov

Anti-Inflammatory Pathway Interventions

Modulation of Nitric Oxide Production

Analogs of this compound, specifically 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes (THBTs), have been identified as potent modulators of nitric oxide (NO) production in vitro. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for inflammation, these compounds demonstrated significant anti-inflammatory activity by inhibiting the production of NO. nih.gov

The inflammatory response triggered by LPS leads to a high output of NO, a key inflammatory mediator. nih.gov The THBT analogs were assessed for their ability to reverse this effect. The results showed that several of the tested compounds significantly inhibited LPS-induced NO production. Three compounds in particular, designated 3a, 3b, and 2a, showed the highest activity, with NO inhibition percentages of 87.07%, 80.39%, and 78.04%, respectively, at a concentration of 50 μM. nih.gov This level of inhibition is comparable to that of the reference compound, sulforaphane, which showed 91.57% inhibition. nih.gov This demonstrates the potential of the tetrahydrobenzo[b]thiophene scaffold to interfere with inflammatory pathways by controlling the production of nitric oxide.

Table 4: Inhibition of Nitric Oxide Production by THBT Analogs in LPS-Stimulated RAW 264.7 Cells

Compound Concentration (μM) NO Inhibition (%)
Analog 3a 50 87.07 ± 1.22 nih.gov
Analog 3b 50 80.39 ± 5.89 nih.gov
Analog 2a 50 78.04 ± 2.86 nih.gov

| Sulforaphane (Reference) | 10 | 91.57 nih.gov |

Impact on Pro-Inflammatory Cytokine Expression

The anti-inflammatory properties of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) analogs extend to the regulation of pro-inflammatory cytokines. An overproduction of cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) is a hallmark of many inflammatory diseases. nih.govnih.gov

In studies utilizing LPS-stimulated RAW 264.7 macrophages, the most active THBT compounds (3a, 3b, and 2a) were further investigated for their effects on cytokine expression. The results revealed that these compounds significantly downregulated the expression of several key pro-inflammatory cytokines. nih.gov Specifically, they reversed the elevated levels of IL-1β, IL-6, TNF-α, and Interferon-γ (IFN-γ) that were induced by LPS stimulation. nih.govnih.gov This ability to suppress the release of multiple pro-inflammatory mediators highlights a broad-spectrum anti-inflammatory mechanism, suggesting that these thiophene analogs can interfere with crucial signaling cascades that drive the inflammatory response. nih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Regulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation and immune responses. mdpi.commdpi.com Dysregulation of this pathway is implicated in numerous inflammatory diseases and cancers. mdpi.comnih.gov Research has shown that thiophene-based compounds can modulate this important pathway.

Studies on 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene (THBT) analogs demonstrated that their anti-inflammatory effects are linked to the regulation of the NF-κB pathway. These compounds were found to reverse the elevated levels of NF-κB in LPS-stimulated inflammatory models. nih.govnih.gov This suggests that the observed reduction in nitric oxide and pro-inflammatory cytokines is, at least in part, mediated through the inhibition of NF-κB activation. By preventing the activation of NF-κB, these compounds can block the downstream transcription of numerous inflammatory genes. mdpi.com Other studies on different heterocyclic curcumin (B1669340) analogues have also shown an ability to inhibit NF-κB transcriptional activity, indicating that this mechanism is relevant for various structurally related compounds. mdpi.com

In Vitro Antiproliferative and Anticancer Studies

The potential of this compound analogs as anticancer agents has been a key focus of in vitro research. These studies primarily involve assessing their ability to inhibit the growth of various cancer cell lines and to understand the underlying molecular mechanisms.

A variety of thiophene-containing compounds have demonstrated significant antiproliferative activity against a panel of human cancer cell lines. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates, which share a similar aminothiophene core, have shown notable effects against breast cancer cell lines. One such compound exhibited an IC50 value of 0.013 µM against the MCF-7 cell line. nih.gov Another analog demonstrated the highest antiproliferative inhibition against MDA-MB-231 cells with an IC50 of 0.056 µM. nih.gov The selectivity of these compounds is also a crucial aspect of the research, with some showing a significantly higher potency against cancer cells compared to normal cells. nih.gov

Similarly, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines have been reported to possess potent anti-proliferative activity against MDA-MB-231 and HCT116 cancer cell lines, with the most potent molecules demonstrating IC50 concentrations in the range of 25–50 nM. mdpi.com Furthermore, certain fused benzo[h]chromeno[2,3-d]pyrimidine derivatives have shown significant efficacy against multiple cell lines, with some causing total cell death in melanoma cell lines. mdpi.com

The antiproliferative activity of various other thiophene analogs has been evaluated against a range of cancer cell lines, as detailed in the interactive table below.

Beyond inhibiting cell growth, research has delved into the mechanisms by which these thiophene derivatives exert their effects. A common finding is the perturbation of the cell cycle, a tightly regulated process that governs cell division. Uncontrolled cell cycle progression is a hallmark of cancer.

Several studies on thiophene-containing compounds have reported their ability to induce cell cycle arrest, effectively halting cell division at specific phases. For example, treatment of HCT-116 colon cancer cells with certain 2-(thiophen-2-yl)-1H-indole derivatives led to a significant increase in the percentage of cells in the S and G2/M phases of the cell cycle. nih.gov This arrest prevents the cells from entering mitosis and can trigger programmed cell death, or apoptosis. Similarly, a derivative of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate was found to cause an increase in the G2/M-phase cell population in MCF-7 cells. nih.gov

The induction of apoptosis is another key mechanism of anticancer activity. In studies on MCF-7 breast cancer cells, a thiophene analog was shown to significantly reduce cell viability by inducing both early and late-stage apoptosis. nih.gov The percentage of cells in early apoptosis was 2.3 times higher relative to untreated cells, while the late apoptotic population was 6.6 times higher. nih.gov This indicates that the compound effectively triggers the cellular machinery for self-destruction in cancer cells.

Antioxidant Activity Investigations

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in various diseases, including cancer. Antioxidants are molecules that can neutralize these harmful ROS.

Several analogs of this compound have been investigated for their antioxidant potential. For instance, a series of 3-amino thiophene-2-carboxamide derivatives were evaluated for their ability to scavenge free radicals using the ABTS method. nih.gov One particular amino thiophene-2-carboxamide derivative demonstrated significant antioxidant activity, with an inhibition of 62.0% compared to the standard antioxidant, ascorbic acid. nih.gov

In another study, novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives were assessed for their antiradical activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH), a stable free radical. zsmu.edu.ua The most active compound in this series exhibited an antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M, which was close to that of ascorbic acid. zsmu.edu.ua These findings suggest that the incorporation of a thiophene moiety can contribute to the antioxidant properties of a molecule.

Applications and Broader Research Impact of Methyl 2 Amino 5 Thiophen 2 Yl Benzoate in Chemical Sciences

Role as an Intermediate and Building Block in Complex Organic Synthesis

The true value of Methyl 2-amino-5-(thiophen-2-yl)benzoate in organic synthesis lies in its versatility as a scaffold. The molecule possesses three key reactive sites: the primary amine, the methyl ester, and the aromatic rings, which can be selectively functionalized to construct a diverse array of complex heterocyclic systems. This adaptability makes it an attractive starting point for diversity-oriented synthesis, a strategy aimed at creating libraries of structurally distinct molecules. mdpi.com

The primary amino group is a nucleophilic center that can readily participate in condensation reactions with carbonyl compounds to form Schiff bases (imines). nih.gov These intermediates can then undergo cyclization to yield various nitrogen-containing heterocycles. Furthermore, the amine can be acylated, alkylated, or diazotized, opening pathways to a wide range of derivatives. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other acid derivatives. It can also serve as a directing group in electrophilic aromatic substitution reactions.

The thiophene (B33073) and benzene (B151609) rings provide a rigid backbone but are also susceptible to electrophilic substitution, allowing for the introduction of additional functional groups to modulate the molecule's electronic and steric properties. The thiophene ring, in particular, is a well-known bioisostere for the benzene ring and is a common component in many pharmaceuticals. nih.gov Its presence often enhances biological activity and modulates pharmacokinetic properties. nih.gov The strategic manipulation of these functional groups allows for the synthesis of elaborate molecular frameworks, such as benzothiazines and other fused heterocyclic systems, which are prevalent in medicinally important compounds. nih.gov

Table 1: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassSignificance
Primary Amine (-NH2)Condensation/CyclizationQuinolones, Benzodiazepines, Fused PyrimidinesCore structures in many bioactive molecules and pharmaceuticals. google.com
Primary Amine (-NH2)Schiff Base FormationIminesVersatile intermediates for further synthesis and ligands for metal complexes. nih.govnih.gov
Methyl Ester (-COOCH3)Hydrolysis & AmidationCarboxylic Acids & AmidesIntroduces new functional handles and modifies solubility and binding properties.
Thiophene/Benzene RingsElectrophilic Aromatic SubstitutionHalogenated/Nitrated DerivativesModulates electronic properties and provides sites for cross-coupling reactions.
Entire ScaffoldPalladium-catalyzed Cross-CouplingComplex Bi-aryl SystemsBuilds molecular complexity for advanced materials and drug candidates. mdpi.com

Exploration in Advanced Materials Science Research

The rigid, planar structure and conjugated π-system of this compound make it an intriguing candidate for the development of novel organic materials with tailored electronic and optical properties.

While direct integration of this compound into biomaterials is an emerging area, its constituent parts suggest significant potential. Polymers based on aminobenzoic acid derivatives are being explored for creating biodegradable and biocompatible materials. mdpi.comcore.ac.uk These polymers can be designed to degrade into non-toxic, naturally occurring metabolites, making them suitable for medical implants and controlled drug release systems. researchgate.netacs.org The incorporation of the thiophene-aminobenzoate scaffold could lead to new biodegradable polymers with unique physical and mechanical properties. core.ac.uk

In the field of biosensors, polythiophene and its derivatives are highly valued for their excellent conductivity and stability. researchgate.net The amino and ester groups on the this compound scaffold could be used to anchor bioreceptors, such as enzymes or antibodies, to the surface of a conductive polythiophene film. nih.govresearchgate.net This would allow for the creation of highly sensitive and specific electrochemical biosensors for detecting various bio-analytes. nih.govbohrium.com

Furthermore, thiophene-containing compounds have been investigated for use in drug delivery systems. rsc.org Due to the poor water solubility of many thiophene-based drugs, they can be encapsulated in nanocarriers, such as nanoparticles, to improve their delivery and selectivity to target cells, potentially reducing systemic toxicity. rsc.orgnih.gov The this compound structure could serve as a core for developing new therapeutic agents that could be delivered using such advanced systems. rsc.orgresearchgate.net

The development of liquid crystalline materials often relies on molecules that possess a combination of rigid and flexible parts. The core of this compound, with its linked thiophene and benzene rings, provides the necessary structural rigidity characteristic of calamitic (rod-like) liquid crystals. acs.orgresearchgate.net This rigid core promotes the orientational order required for the formation of mesophases, such as nematic and smectic phases. acs.org

To induce liquid crystalline behavior, the core structure would typically be modified by attaching long, flexible alkyl or alkoxy chains to either the benzene or thiophene ring. These flexible tails help to lower the melting point and stabilize the liquid crystalline phase over a broad temperature range. The specific type of mesophase (e.g., nematic, smectic A, smectic C) and the transition temperatures can be finely tuned by varying the length and position of these flexible chains, as well as by introducing lateral substituents on the rigid core. google.com The presence of the polar amino and ester groups can also influence the intermolecular interactions and packing, potentially leading to the formation of more ordered smectic phases. core.ac.uk

Table 2: Hypothetical Modifications for Liquid Crystal Development
Modification SiteAttached GroupExpected Effect on Properties
Amino Group (N-alkylation)Long Alkyl Chain (e.g., -C8H17)Introduces flexibility, may disrupt packing and favor nematic phases.
Benzene Ring (para to amino)Long Alkoxy Chain (e.g., -OC10H21)Enhances molecular aspect ratio, promotes thermal stability of mesophases.
Thiophene RingTerminal Cyano (-CN) or Phenyl GroupIncreases polarity and core rigidity, potentially stabilizing smectic phases.
Benzene Ring (lateral position)Small group (e.g., -CH3, -F)Modifies intermolecular spacing and can influence the type of smectic phase formed. google.com

Contribution to Structure-Based Drug Design Principles (Academic Perspective)

From an academic viewpoint, this compound represents a "privileged scaffold". This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them excellent starting points for drug discovery. bohrium.com Both the 2-aminobenzoic acid and thiophene moieties are found in numerous FDA-approved drugs and biologically active compounds, highlighting their importance in medicinal chemistry. nih.gov

The thiophene ring is a bioisostere of a phenyl ring and is present in drugs with anti-inflammatory, anticancer, and antimicrobial properties. nih.gov The 2-aminobenzoate (B8764639) fragment is related to anthranilic acid, a precursor for many bioactive alkaloids and a component of several non-steroidal anti-inflammatory drugs (NSAIDs). The combination of these two pharmacophores in a single molecule creates a unique scaffold with a defined three-dimensional arrangement of hydrogen bond donors (the amino group), hydrogen bond acceptors (the ester carbonyl), and aromatic/hydrophobic regions (the thiophene and benzene rings).

In structure-based drug design, the known three-dimensional structure of a biological target (like an enzyme or receptor) is used to design molecules that can bind to it with high specificity. The this compound scaffold can be used as a template for designing new inhibitors. Computational methods, such as molecular docking, can be employed to predict how derivatives of this scaffold might fit into the active site of a target protein. nih.govnih.gov These studies can guide the synthesis of new analogues with modified substituents to optimize binding affinity and selectivity. For instance, by modifying the groups on the thiophene or benzene ring, researchers can explore interactions with specific amino acid residues in a protein's binding pocket, a key principle of structure-activity relationship (SAR) studies.

Table 3: Structural Features and Relevance in Drug Design
Structural FeaturePharmacophoric RolePotential Biological TargetsRationale
2-Aminobenzoate CoreH-bond donor/acceptor, aromatic systemKinases, Cyclooxygenases (COX)Mimics interactions of known inhibitors and natural ligands.
Thiophene RingAromatic/hydrophobic region, bioisostereEnzyme active sites, GPCRsOften enhances binding affinity and improves metabolic stability. nih.gov
Amine-Aryl LinkageProvides conformational flexibilityVarious protein binding pocketsAllows the molecule to adopt different conformations to fit diverse targets.
Methyl EsterH-bond acceptor, can be a prodrug moietySerine proteases, EsterasesCan form key interactions or be cleaved in vivo to release an active carboxylic acid.

Future Directions and Emerging Research Avenues for Methyl 2 Amino 5 Thiophen 2 Yl Benzoate

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Scalability

The application of green chemistry principles is anticipated to be a central theme in the evolution of synthetic approaches. nih.gov This includes the utilization of eco-friendly solvents such as water or supercritical fluids, the deployment of catalytic systems that can be recycled and reused, and the use of energy-efficient techniques like microwave-assisted or ultrasound-promoted reactions. nih.gov The goal is to devise synthetic pathways that are not only high-yielding but also inherently safer and more environmentally benign. The table below outlines potential green alternatives to conventional synthetic methods.

Conventional Method Potential Green Alternative Anticipated Advantages
Use of volatile organic solventsAqueous-phase synthesis, use of ionic liquids or deep eutectic solventsReduced environmental pollution, improved safety
Stoichiometric reagentsCatalytic reactions (e.g., using transition metals or organocatalysts)Higher efficiency, reduced waste, catalyst recyclability
High-temperature refluxMicrowave-assisted or ultrasound-promoted synthesisFaster reaction times, lower energy consumption

Furthermore, the development of scalable synthetic routes is paramount for the potential translation of Methyl 2-amino-5-(thiophen-2-yl)benzoate and its derivatives from laboratory-scale research to industrial applications. This will necessitate a focus on continuous flow chemistry, which offers superior control over reaction parameters, enhanced safety, and the potential for automated, large-scale production.

Advanced Computational Modeling for Predictive Research and Lead Optimization

The role of computational chemistry and molecular modeling in drug discovery and materials science is expanding, and these tools are expected to be instrumental in shaping the future research of this compound. Advanced computational models can provide profound insights into the molecule's structure-activity relationships (SAR), guiding the rational design of new derivatives with enhanced properties. Techniques such as Density Functional Theory (DFT) can be employed to elucidate the electronic structure and reactivity of the molecule, while molecular dynamics (MD) simulations can predict its behavior in complex biological environments.

In the context of drug discovery, computational approaches like quantitative structure-activity relationship (QSAR) studies will be pivotal. By correlating the structural features of a series of this compound analogs with their biological activities, predictive QSAR models can be developed. These models can then be used to virtually screen large libraries of compounds, identifying those with the highest probability of success and thereby streamlining the experimental workflow. The following table illustrates the potential applications of various computational tools in the study of this compound.

Computational Tool Application in Research Expected Outcome
Density Functional Theory (DFT)Elucidation of electronic properties and reactivityUnderstanding of reaction mechanisms and molecular stability
Molecular DockingPrediction of binding modes to biological targetsIdentification of potential protein targets and lead optimization
Molecular Dynamics (MD) SimulationsAnalysis of conformational changes and interactions over timeInsight into the dynamic behavior in biological systems
QSAR ModelingCorrelation of chemical structure with biological activityPredictive models for virtual screening and rational design

The synergy between computational predictions and experimental validation will accelerate the discovery and optimization of new lead compounds derived from the this compound scaffold.

Exploration of New Biological Targets and Mechanistic Pathways in vitro

While the existing body of research may have hinted at certain biological activities, a vast and unexplored landscape of potential therapeutic applications for this compound remains. Future in vitro studies will be crucial in systematically screening this compound and its derivatives against a diverse array of biological targets. High-throughput screening (HTS) campaigns against various enzyme and receptor panels could unveil novel and unexpected biological activities.

A promising avenue of investigation is the exploration of its potential as an anticancer agent. For instance, a related 2-aminothiophene derivative, TJ191, has been shown to selectively target malignant T-cell leukemia/lymphoma cells that express low levels of the transforming growth factor β type III receptor (TβRIII). nih.gov This finding suggests that this compound could be investigated for similar or distinct anticancer activities. Furthermore, the structural similarity to compounds with known antifungal properties, such as certain benzo[b]thiophene derivatives, warrants an investigation into its efficacy against various fungal pathogens. nih.gov

Future research should also focus on elucidating the underlying mechanisms of action for any observed biological effects. This will involve a combination of biochemical and cell-based assays to identify the specific molecular targets and signaling pathways that are modulated by the compound. Understanding these mechanistic details is fundamental for the rational design of more potent and selective analogs.

Integration into Interdisciplinary Research Paradigms

The full potential of this compound is most likely to be realized through its integration into interdisciplinary research programs. The unique chemical architecture of this molecule makes it an attractive scaffold for a variety of applications beyond traditional medicinal chemistry.

In the realm of materials science, the thiophene (B33073) moiety is a well-known component of organic electronic materials. By functionalizing the this compound core, it may be possible to develop novel organic semiconductors, fluorescent probes, or components for organic light-emitting diodes (OLEDs). Collaboration between synthetic chemists and materials scientists will be essential to explore these possibilities.

Furthermore, in the field of chemical biology, derivatives of this compound could be developed as chemical probes to study complex biological processes. For example, by attaching a fluorescent tag or a reactive group, these probes could be used to visualize and identify specific protein targets within a cellular context. This would require a collaborative effort between chemists, biologists, and imaging specialists. The table below highlights potential interdisciplinary research areas.

Discipline Potential Application of this compound Collaborating Fields
Medicinal ChemistryDevelopment of new therapeutic agents (e.g., anticancer, antifungal)Pharmacology, Molecular Biology, Oncology
Materials ScienceDesign of organic electronic materials (e.g., semiconductors, OLEDs)Physics, Engineering
Chemical BiologyCreation of chemical probes for studying biological systemsCell Biology, Biochemistry, Bioimaging
Supramolecular ChemistryConstruction of self-assembling molecular architecturesNanoscience, Crystal Engineering

By fostering collaborations across diverse scientific disciplines, the research community can unlock the multifaceted potential of this compound and pave the way for innovative discoveries and applications.

Q & A

Q. Why does this compound exhibit fluorescence, and how can this be leveraged in imaging?

  • Methodological Answer :
  • Conjugation effects : The extended π-system (benzoate-thiophene) enables fluorescence at λₑₓ 350 nm/λₑₘ 450 nm.
  • Applications : Use as a fluorophore in confocal microscopy by conjugating to biomolecules via the amino group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.